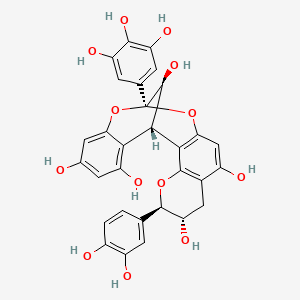

Procyanidin A4

Description

Contextualization within the Proanthocyanidin (B93508) Class

Proanthocyanidins (B150500), also known as condensed tannins, are oligomeric or polymeric compounds formed from flavan-3-ol (B1228485) monomeric units, such as catechin (B1668976) and epicatechin. wikipedia.orgwikipedia.org They are classified based on the nature of the linkage between these units. plantaanalytica.com Procyanidin (B600670) A4 is specifically an A-type procyanidin dimer. cymitquimica.com

The defining characteristic of A-type procyanidins is the presence of a double interflavanoid linkage between the constituent flavan-3-ol units. mdpi.com This includes a C-C bond and an additional ether bond. mdpi.com In contrast, B-type procyanidins possess only a single C-C interflavan bond. plantaanalytica.com This structural difference, the additional ether linkage, imparts a more stable and hydrophobic character to A-type procyanidins compared to their B-type counterparts. researchgate.net Procyanidin A4 is specifically composed of an epicatechin and a catechin unit, with the synonym (+)-Epicatechin-(4β-8,2β-O-7)-(-)-catechin describing its precise stereochemistry and linkage. cymitquimica.comsigmaaldrich.com

| Classification | Linkage Type | Example |

|---|---|---|

| A-Type | Double interflavanoid bond (C-C and ether linkage) | This compound |

| B-Type | Single C-C interflavanoid bond | Procyanidin B1 |

Significance of A-Type Procyanidins in Biological Systems

A-type procyanidins have garnered significant interest in scientific research due to their distinct biological activities. wikipedia.org In vitro studies have demonstrated that A-type procyanidins, such as those isolated from cranberry juice, exhibit anti-adhesion activity against certain bacteria. wikipedia.org This activity is a notable characteristic that distinguishes them from some B-type procyanidins. wikipedia.org

Research has pointed to various potential biological effects of proanthocyanidins in general, including antioxidant, anti-inflammatory, and cardioprotective properties. medchemexpress.comfrontiersin.org Specifically for this compound, studies have indicated it possesses anti-inflammatory effects. medchemexpress.commedchemexpress.com It has also been shown to have antioxidant activities, which may be linked to its ability to scavenge free radicals and inhibit lipid peroxidation. biosynth.com Furthermore, this compound has demonstrated hepatoprotective effects in cell culture studies and has been implicated in the regression of cirrhosis in animal models. biosynth.com It may also protect cells from oxidative stress and apoptosis by regulating the expression of proteins involved in cell growth. biosynth.com

Research Trajectories and Academic Relevance of this compound

The academic relevance of this compound is rooted in its unique A-type structure and its presence in various dietary sources. It has been identified in plants such as litchi fruitlets and lingonberry leaves. nih.govnih.gov The isolation and characterization of this compound often involve advanced analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. nih.govnih.gov

A notable aspect of the research on this compound involves its relationship with other procyanidins. For instance, studies have shown that Procyanidin A2 can transform into isomers, including this compound, under certain pH conditions and in cell culture media. acs.org This highlights the importance of considering the stability and transformation of these compounds when evaluating their biological activities in vitro. acs.org

Current research continues to explore the distribution of this compound in the plant kingdom and its potential biological functions. nih.gov Its presence in agro-industrial byproducts also presents opportunities for its extraction and utilization as a bioactive molecule. mdpi.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C30H24O12 | biosynth.comcymitquimica.comachemblock.com |

| Molecular Weight | 576.51 g/mol | biosynth.comcymitquimica.com |

| CAS Number | 111466-29-6 | biosynth.comachemblock.com |

| Appearance | Powder | cymitquimica.com |

| IUPAC Name | (2S,3R,8S,14R,15R)-2,8-bis(3,4-dihydroxyphenyl)-3,4-dihydro-2H,14H-8,14-methanobenzo medchemexpress.comsigmaaldrich.combiosynth.comcymitquimica.comdioxocino[4,5-h]chromene-3,5,11,13,15-pentaol | achemblock.com |

Structure

3D Structure

Properties

Molecular Formula |

C30H24O13 |

|---|---|

Molecular Weight |

592.5 g/mol |

IUPAC Name |

(1S,5R,6S,13R,21S)-5-(3,4-dihydroxyphenyl)-13-(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |

InChI |

InChI=1S/C30H24O13/c31-12-6-17(35)23-21(7-12)42-30(11-4-18(36)26(39)19(37)5-11)29(40)25(23)24-22(43-30)9-15(33)13-8-20(38)27(41-28(13)24)10-1-2-14(32)16(34)3-10/h1-7,9,20,25,27,29,31-40H,8H2/t20-,25-,27+,29-,30+/m0/s1 |

InChI Key |

WODBGULXKVZGQF-WWFYOJLTSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=C1C(=CC3=C2[C@H]4[C@@H]([C@@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)O |

Canonical SMILES |

C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)O |

Origin of Product |

United States |

Occurrence and Natural Distribution of Procyanidin A4

Plant Sources and Botanical Classification

Procyanidin (B600670) A4 has been identified in a diverse range of plant species, spanning various families and genera. Its presence is particularly notable in certain fruits, seeds, leaves, and barks. Detailed research has confirmed its existence in the following plants:

Litchi (Litchi chinensis): A member of the Sapindaceae family, litchi fruit, particularly the pericarp (peel), is a significant source of Procyanidin A4. researchgate.netmdpi.com222.198.130

Avocado (Persea americana): Belonging to the Lauraceae family, the seeds of the avocado fruit have been found to contain this compound. researchgate.netcuvillier.demdpi.com

Cranberry (Vaccinium macrocarpon): As a member of the Ericaceae family, cranberries are well-known for their proanthocyanidin (B93508) content, including A-type procyanidins like this compound. researchgate.net

Lingonberry (Vaccinium vitis-idaea): Also in the Ericaceae family, the leaves of the lingonberry plant are a documented source of this compound. nih.govencyclopedia.pubmdpi.comresearchgate.net

Guarana (Paullinia cupana): Another member of the Sapindaceae family, the seeds of guarana have been shown to contain A-type procyanidins, including trimers and dimers such as this compound. embrapa.brscielo.brresearchgate.netnih.gov

Horse Chestnut (Aesculus hippocastanum): From the Sapindaceae family, the seeds of the horse chestnut tree are known to contain various proanthocyanidins (B150500), including A-type dimers. turkishjcrd.complantaanalytica.comresearchgate.netdrugs.comeuromedgroup.com

Masson's Pine (Pinus massoniana): A member of the Pinaceae family, the bark of this pine species is a source of procyanidins. alibaba.comextract-powders.comnih.govvitaactives.com

The following interactive data table provides a summary of the plant sources of this compound and their botanical classification.

Distribution within Plant Tissues and Developmental Stages

The concentration and accumulation of this compound are not uniform throughout the plant. Its presence varies significantly across different tissues and changes as the plant develops.

Accumulation Patterns in Fruits and Seeds

Research on litchi fruit has provided valuable insights into the accumulation of this compound during development. In the pericarp of litchi, the content of A-type procyanidins, including this compound, is notably high in the fruitlet stage and tends to decline substantially as the fruit matures. researchgate.net One study found that A-type procyanidins can be 1.45 to 3.56 times higher in litchi fruitlets compared to the mature pericarp. researchgate.net The total procyanidin content in litchi pericarp has been observed to decrease with the progression of fruit development. semanticscholar.org This suggests a role for these compounds in the early stages of fruit growth, possibly related to defense mechanisms. mdpi.com

In avocado, this compound is found in the seed. cuvillier.demdpi.com Similarly, guarana seeds are a source of A-type procyanidins, with studies identifying A-type dimers and trimers. embrapa.brnih.gov The seeds of horse chestnut also contain A-type procyanidins. turkishjcrd.complantaanalytica.comresearchgate.net

Presence in Barks and Leaves

The bark of certain trees is a rich reservoir of procyanidins. The bark of Masson's Pine (Pinus massoniana) has been identified as a source of these compounds. alibaba.comextract-powders.comnih.govvitaactives.com Proanthocyanidins in bark often play a protective role for the plant. mdpi.com

Leaves are another significant site of this compound accumulation. In lingonberry (Vaccinium vitis-idaea), the leaves are a well-documented source of various proanthocyanidins, including Procyanidin A1, A2, and A4. nih.govresearchgate.net Studies have shown that the concentration of these compounds can vary between young and old leaves. encyclopedia.pub

The following interactive data table summarizes the distribution of this compound in the tissues of various plants.

Factors Influencing this compound Content and Profile in Plants

The synthesis and accumulation of this compound in plants are dynamic processes influenced by a combination of genetic, developmental, and environmental factors.

Genetic and Developmental Factors: The genetic makeup of a plant is a primary determinant of its capacity to produce procyanidins. mdpi.com The expression of genes encoding key enzymes in the flavonoid biosynthesis pathway, such as anthocyanidin reductase (ANR) and leucoanthocyanidin reductase (LAR), directly impacts the production of procyanidin building blocks. nih.gov The regulation of these genes is complex, involving various transcription factors. mdpi.commdpi.com As noted earlier, the developmental stage of a plant organ, such as a fruit, significantly affects procyanidin content, with concentrations often being higher in younger tissues. researchgate.netmdpi.com

Environmental Factors: A range of abiotic and biotic stressors can modulate the biosynthesis of proanthocyanidins. mdpi.commdpi.com

Light: Light intensity and quality are known to influence the production of flavonoids, including proanthocyanidins. researchgate.net Increased sunlight exposure has been shown to boost proanthocyanidin synthesis in some plants. nih.gov

Temperature: Temperature can have varied effects on proanthocyanidin accumulation. While some studies on grapes showed no significant impact of high temperatures on skin proanthocyanidin content, others have reported a reduction in proanthocyanidin production at elevated temperatures. nih.gov In lingonberry leaves, a negative correlation has been observed between temperature and the levels of total phenolics, including proanthocyanidins. encyclopedia.pub

Water Availability: Drought stress can promote secondary metabolism in plants, potentially leading to changes in procyanidin concentrations. nih.gov

Soil Composition: The availability of nutrients in the soil can also play a role. For instance, in lingonberry leaves, a positive correlation was found between the nitrogen level in the soil and the content of procyanidin A2. encyclopedia.pub

Geographical Location and Altitude: Studies on guarana have shown that the phenolic profile, including procyanidins, can vary depending on the geographical origin. embrapa.brresearchgate.netnih.gov In lingonberry leaves, a strong positive correlation has been found between altitude and the content of this compound. encyclopedia.pub

Advanced Methodologies for Extraction and Isolation of Procyanidin A4

Overview of Extraction Techniques

The initial step in obtaining Procyanidin (B600670) A4 involves its extraction from plant materials. Various techniques have been developed and optimized to maximize the yield and preserve the integrity of the compound. These methods range from traditional solvent-based approaches to more modern, technologically advanced procedures.

Solvent-Based Extraction Approaches

Solvent-based extraction remains a fundamental and widely used method for obtaining procyanidins. encyclopedia.pub The choice of solvent is critical and depends on the polarity of the target compounds. Commonly used solvents for proanthocyanidin (B93508) extraction include acetone (B3395972), methanol (B129727), ethanol (B145695), and water, often used in mixtures to optimize extraction efficiency. mdpi.com For instance, a mixture of acetone and water is frequently employed to extract procyanidins from various plant sources. famic.go.jp

Research has shown that the type of solvent significantly impacts the extraction yield and the profile of the extracted procyanidins. For example, studies on cranberry press residues revealed that 70% acetone with 0.5% HCl provided the highest extraction yields of procyanidins. nih.gov In another study, a mixture of acetic acid, acetone, and water was used to extract procyanidins from lotus (B1177795) seeds. encyclopedia.pub The polarity of the solvent system is a key factor; methanol and ethanol are effective for low molecular weight procyanidins, while acetone and water are more suitable for those with higher molecular weights. mdpi.com

Table 1: Comparison of Solvents for Procyanidin Extraction

| Solvent System | Source Material | Key Finding | Reference |

|---|---|---|---|

| 70% Acetone with 0.5% HCl | Cranberry Press Residues | Highest extraction yields of procyanidins (up to 0.84 g/100 g). nih.gov | nih.gov |

| Acetic Acid, Acetone, and Water | Lotus Seed | Reported procyanidin concentration of 20 mg in extracts. encyclopedia.pub | encyclopedia.pub |

| 70% Ethanol | Açaí Fruit | Optimal for ultrasonic-assisted extraction, yielding 2.0278%. mdpi.com | mdpi.com |

| 60% Ethanol | Peanut Hulls | Maximum extraction yield of 9.07% with ultrasonic assistance. mdpi.com | mdpi.com |

Enzyme-Assisted and Ultrasound-Assisted Extraction

To enhance extraction efficiency and address the limitations of conventional methods, enzyme-assisted extraction (EAE) and ultrasound-assisted extraction (UAE) have emerged as powerful techniques. EAE utilizes enzymes like cellulase (B1617823), pectinase (B1165727), and tannase (B8822749) to break down plant cell walls, releasing entrapped proanthocyanidins (B150500). mdpi.comscielo.br This method is advantageous for its mild operating conditions and high extraction rates. scielo.br For instance, a combination of cellulase and pectinase has been successfully used to extract proanthocyanidins from Dioscorea alata. mdpi.com Similarly, enzymatic hydrolysis of grape pomace using a mixture of pectinase and cellulase has been studied to increase the yield of these compounds. encyclopedia.pub

Ultrasound-assisted extraction (UAE) is a simple and efficient method that utilizes ultrasonic waves to create cavitation bubbles in the solvent. encyclopedia.pubscielo.br The collapse of these bubbles near the plant material disrupts cell walls, facilitating the release of intracellular compounds. UAE is noted for its short duration and reduced environmental impact. encyclopedia.pub The effectiveness of UAE is influenced by several factors, including ultrasonic power, temperature, extraction time, and solvent-to-solid ratio. encyclopedia.pubnih.gov Studies have demonstrated the successful application of UAE for extracting procyanidins from various sources, such as kiwi leaves and perilla seed hull. scielo.brnih.gov A combination of UAE with enzymatic treatment has also been explored, showing improved yields of oligomeric procyanidins from litchi pericarp. researchgate.net

Table 2: Optimized Parameters for Advanced Extraction Techniques

| Technique | Source Material | Optimal Conditions | Procyanidin Yield/Content | Reference |

|---|---|---|---|---|

| Enzyme-Assisted Extraction | Dioscorea alata | Solid-to-liquid ratio: 1g:15mL, pH: 4.5, Cellulase: 2.19%, Pectinase: 2.32%, Temp: 45°C, Time: 73 min | Not specified | mdpi.com |

| Ultrasound-Assisted Extraction | Perilla Seed Hull | Liquid-to-solid ratio: 15:1, Ethanol conc: 62%, Time: 29 min, Temp: 53°C | 2.185 mg/g | scielo.br |

| Ultrasound-Assisted Extraction | Kiwi Leaves | US-amplitude: 40%, Solvent/Solid ratio: 30 mL/g, Temp: 70°C, Time: 15 min | Not specified | nih.gov |

| Ultrasound-Enzyme Synergistic Extraction | Jujube | Temp: 64°C, Solid/liquid ratio: 1:41, Enzyme addition: 1.14% | 2.01% | mdpi.com |

Pressurized Fluid Extraction

Pressurized fluid extraction (PFE), also known as pressurized liquid extraction (PLE), is an automated technique that uses solvents at elevated temperatures and pressures. nist.govchromatographyonline.com These conditions keep the solvent in a liquid state above its normal boiling point, which enhances the extraction kinetics and improves the penetration of the solvent into the sample matrix. chromatographyonline.comresearchgate.net PFE offers advantages such as reduced extraction time and lower solvent consumption compared to traditional methods. encyclopedia.pubchromatographyonline.com

Water and ethanol are commonly used solvents in PFE due to their low toxicity and cost-effectiveness. encyclopedia.pub The operating conditions, particularly temperature and pressure, can be adjusted to selectively extract different compounds. For example, in the extraction of procyanidins from cocoa bean shells, the highest yields were obtained at 90°C and 10.35 MPa. encyclopedia.pub PFE has also been effectively applied to recover proanthocyanidins from malt, with optimized conditions of 60°C and 100 MPa achieving a recovery of 97%. researchgate.net

Sophisticated Separation and Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, sophisticated separation and purification techniques are necessary to isolate Procyanidin A4 with high purity.

Macroporous Resin Adsorption Chromatography

Macroporous resin adsorption chromatography is a widely used technique for the purification of procyanidins from crude extracts. maxapress.com These resins are polymers with a porous structure and a large surface area, allowing for the selective adsorption of target molecules based on interactions like hydrogen bonds and electrostatic forces. maxapress.com The process involves loading the extract onto the resin column, washing away impurities, and then eluting the desired procyanidins with a suitable solvent, typically an ethanol-water mixture. who.int

Different types of macroporous resins, such as AB-8 and D101, have been evaluated for their efficiency in purifying procyanidins. who.intnih.gov For instance, AB-8 macroporous resin has been successfully used to purify procyanidins from Kunlun Chrysanthemum, increasing the purity from 22.68% to 63.76%. who.int The purification process can be further optimized by adjusting parameters such as sample concentration, pH, and elution solvent concentration. who.int In some cases, macroporous resin chromatography is combined with other techniques, like silica (B1680970) gel chromatography, to achieve even higher purity. who.int

Table 3: Purification of Procyanidins using Macroporous Resin

| Resin Type | Source Material | Key Purification Parameters | Purity Increase | Reference |

|---|---|---|---|---|

| AB-8 | Kunlun Chrysanthemum | Sample conc: 1mg/mL, pH 6, Eluent: 70% ethanol | From 22.68% to 63.76% | who.int |

| AB-8 | Jujube | Not specified | 11-fold increase in proanthocyanidin content | mdpi.com |

| D101 | Wild Rice | Eluent: 10-30% ethanol | Enriched flavonoids including procyanidins | nih.gov |

| AB-8 | Grape Residue | Optimized adsorption and elution conditions | Improved PC purification | nih.gov |

High-Speed Countercurrent Chromatography (HSCCC)

High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby minimizing irreversible adsorption and sample denaturation. researchgate.netnih.gov It is particularly effective for the separation of natural products like procyanidins. acs.org In HSCCC, a two-phase solvent system is used, and the separation is based on the differential partitioning of the compounds between the two immiscible liquid phases. researchgate.net

HSCCC has been successfully applied to the preparative separation of procyanidins from various sources, including grape seeds and cocoa beans. researchgate.netscience.gov By selecting an appropriate solvent system, it is possible to fractionate procyanidins based on their degree of polymerization. For instance, solvent systems such as ethyl acetate/2-propanol/water and ethyl acetate/1-butanol/water have been used to separate dimeric to tetrameric procyanidins from grape seed extracts. researchgate.net The technique has also been used to isolate individual procyanidin dimers, such as Procyanidin B2, in a single run. science.gov

Table 4: HSCCC Solvent Systems for Procyanidin Separation

| Solvent System (v/v/v) | Source Material | Target Compounds | Reference |

|---|---|---|---|

| n-hexane-ethyl acetate-water (1:50:50) | Cocoa Bean Extract | Procyanidin fractions (monomer to pentamer), Procyanidin B2 | science.gov |

| ethyl acetate/2-propanol/water (40:1:40) | Grape Seed Extract | Dimeric to tetrameric procyanidins | researchgate.net |

| ethyl acetate/2-propanol/water (20:1:20) | Grape Seed Extract | Dimeric to tetrameric procyanidins | researchgate.net |

| ethyl acetate/1-butanol/water (14:1:15) | Grape Seed Extract | Dimeric to tetrameric procyanidins | researchgate.net |

| n-butanol-methyl tert.-butyl ether-acetonitrile-0.1% trifluoroacetic acid (2:4:3:8) | Apple | Procyanidins B and C | nih.gov |

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the high-resolution purification of specific procyanidin oligomers, including this compound, from complex plant extracts. Unlike analytical HPLC, which focuses on quantification, preparative HPLC is designed to handle larger sample loads to isolate substantial quantities of a target compound for further research. The separation is typically achieved based on the differential partitioning of analytes between a stationary phase and a mobile phase.

The choice of stationary phase is critical and dictates the separation mechanism. For procyanidins, both normal-phase and reversed-phase chromatography are employed.

Normal-Phase HPLC: This modality has proven highly effective for separating procyanidins according to their degree of polymerization (DP). researchgate.net Columns with a polar stationary phase, such as silica or diol, are used. researchgate.netacs.org A non-polar mobile phase, often a mixture of solvents like dichloromethane (B109758) or hexane (B92381) with modifiers like methanol, acetonitrile (B52724), and acids (e.g., acetic acid), is used to elute the compounds. acs.orgresearchgate.net The elution order is based on increasing polarity, meaning monomers elute first, followed by dimers, trimers, and so on. Diol-based columns have been shown to provide superior separation of procyanidin oligomers compared to standard silica, yielding better peak shapes and resolution, especially for higher DP oligomers. researchgate.net

Reversed-Phase HPLC: This is the most common HPLC mode, utilizing a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures, often acidified with acetic or formic acid). nih.gov While highly effective for separating many plant phenolics, reversed-phase methods can be less efficient at resolving procyanidin oligomers beyond trimers, which often co-elute as a broad, unresolved peak. acs.org However, preparative C18-HPLC is valuable for isolating fractions enriched with lower DP procyanidins (DP < 4) and for removing other classes of compounds like alkaloids. nih.gov

The optimization of preparative HPLC methods involves adjusting several parameters, including mobile phase composition, gradient slope, flow rate, and column temperature, to achieve the desired purity and yield. nih.gov For instance, a slow, carefully controlled gradient is crucial for resolving structurally similar oligomers. nih.gov Fractions are collected as they elute from the column, and their purity is subsequently verified using analytical HPLC coupled with mass spectrometry (MS). acs.org

Table 1: Examples of Preparative HPLC Conditions for Procyanidin Isolation

| Parameter | Method 1: Normal-Phase (Diol) researchgate.net | Method 2: Normal-Phase (Silica) acs.org | Method 3: Reversed-Phase (C18) nih.gov |

|---|---|---|---|

| Stationary Phase | Develosil Diol | Supelcosil LC-Si | C18 |

| Column Dimensions | 300 mm x 50 mm | 50 cm x 2 cm | Not Specified |

| Mobile Phase | A: Acetonitrile/Acetic AcidB: Methanol/Water/Acetic Acid | A: DichloromethaneB: MethanolC: Acetic Acid/Water (1:1) | A: Water/Acetic Acid (0.1-2.0%)B: Ethanol |

| Flow Rate | 15 mL/min | Not Specified | 8-30 mL/min |

| Detection | UV (280 nm) | UV (280 nm) | Not Specified |

| Key Finding | Successfully separated and isolated cacao procyanidins up to DP 14. | Achieved separation of oligomers for quantification; fractions collected at valleys between peaks. | Allowed attainment of fractions enriched with procyanidins having a degree of polymerization (DP) less than 4. |

Solid-Phase Extraction (SPE) Methods

Solid-Phase Extraction (SPE) is a widely used chromatographic technique for sample preparation, purification, and concentration of analytes from complex mixtures. In the context of this compound isolation, SPE serves as a crucial preliminary clean-up and fractionation step, often preceding higher-resolution methods like preparative HPLC. mdpi.comresearchgate.net The technique is valued for its efficiency, versatility, and ability to handle large sample volumes.

The principle of SPE involves passing a liquid sample (the mobile phase) through a solid adsorbent (the stationary phase), which is typically packed in a cartridge or column. Target compounds are either retained on the sorbent while impurities pass through, or impurities are retained while the target compounds are eluted.

Common SPE sorbents used for procyanidin purification include:

Reversed-Phase Sorbents (e.g., C18): Octadecyl (C18)-bonded silica is frequently used to separate procyanidins from more polar compounds like sugars, organic acids, and phenolic acids. acs.orgresearchgate.net The crude extract is loaded onto a conditioned C18 cartridge, polar impurities are washed away with water, and the retained procyanidins are then eluted with a less polar solvent like methanol, acetone, or acetonitrile. acs.orgresearchgate.net

Normal-Phase Sorbents (e.g., Aminopropyl, Diol): These sorbents can be effective for specific fractionation goals. An aminopropyl-based cartridge, for example, was found to be more effective than C18 for purifying procyanidins from pomegranate peel extract when using alkalized aqueous acetone as the eluent. researchgate.net Diol cartridges have also been used in series with C18 for procyanidin fractionation. nih.gov

Ion-Exchange Sorbents: These can be used to remove charged molecules from the extract.

Adsorbent Resins (e.g., Amberlite™, Sephadex™): Polymeric resins like Amberlite™ XAD7HP or XAD16 are used for the separation of polar and ionic species from oligomeric procyanidins. csic.esmdpi.com Sephadex LH-20, a size-exclusion and adsorption gel, is widely reported for the separation of procyanidins, although it can be a time-consuming process. nih.gov

A typical SPE protocol for procyanidin enrichment involves conditioning the cartridge (e.g., with methanol, followed by water), loading the aqueous extract, washing away interferences (e.g., with water to remove sugars and caffeine), and finally eluting the desired procyanidin fraction with an organic solvent or solvent mixture (e.g., ethyl acetate, acetone/water). nih.govacs.orgresearchgate.net This process yields a cleaner, concentrated extract enriched in procyanidins, which is more suitable for subsequent purification by preparative HPLC. mdpi.com

Table 2: Overview of Solid-Phase Extraction (SPE) Methods for Procyanidin Purification

| Sorbent Type | Purpose | Elution Solvents | Source Material Example | Reference |

|---|---|---|---|---|

| C18 (Octadecyl) | Removal of polar impurities (sugars, acids) and concentration of procyanidins. | Methanol, Acetone/Water, Acetonitrile | Wine, Cocoa, Grape Seed | acs.orgresearchgate.netmdpi.com |

| Aminopropyl | Purification and separation of procyanidins from other phenolic compounds. | Alkalized Aqueous Acetone | Pomegranate Peel | researchgate.net |

| Diol-C18 (in series) | Fractionation to remove alkaloids and catechins, followed by separation of oligomeric procyanidins. | Water, Ethyl Acetate, Acetonitrile, Acetonitrile-Methanol | Cocoa | nih.gov |

| Amberlite™ Resins | Separation of oligomeric procyanidins from very polar and ionic species. | Not specified | Grape Seed | mdpi.comcsic.es |

Elucidation of Procyanidin A4 Biosynthesis

Position of Procyanidin (B600670) A4 within the Flavonoid Biosynthetic Pathway

Procyanidin A4 is synthesized from the flavan-3-ol (B1228485) monomers, catechin (B1668976) and/or epicatechin, which are end-products of the flavonoid pathway. mdpi.com This pathway begins with the general phenylpropanoid pathway, leading to the formation of chalcones, which are then isomerized to flavanones. A series of hydroxylation and reduction steps follow, catalyzed by enzymes such as flavanone (B1672756) 3-hydroxylase (F3H) and dihydroflavonol 4-reductase (DFR), to produce leucoanthocyanidins. mdpi.comoup.com

From leucoanthocyanidins, the pathway branches. Leucoanthocyanidin reductase (LAR) directly converts leucoanthocyanidins into 2,3-trans-flavan-3-ols like (+)-catechin. mdpi.comnih.gov Alternatively, anthocyanidin synthase (ANS) oxidizes leucoanthocyanidins to form anthocyanidins. mdpi.com These anthocyanidins can then be reduced by anthocyanidin reductase (ANR) to yield 2,3-cis-flavan-3-ols such as (–)-epicatechin. mdpi.commdpi.com These flavan-3-ol monomers serve as the building blocks for procyanidin polymers. nih.gov Procyanidins are specifically composed of catechin and/or epicatechin units, giving them a 3',4'-dihydroxyl pattern. nih.govmdpi.com

Enzymatic Mechanisms Involved in A-Type Procyanidin Formation

The formation of the distinctive A-type linkage, which involves a second ether bond between the flavan-3-ol units in addition to the typical C-C bond of B-type procyanidins, is not fully understood. researchgate.netacs.org It is widely proposed that A-type procyanidins are formed from their B-type counterparts through an oxidative process. acs.orgsci-hub.se

One proposed mechanism involves the oxidation of the upper flavan-3-ol unit of a B-type procyanidin at the C-2 position. acs.org This can lead to the formation of a quinone methide intermediate. sci-hub.se A subsequent nucleophilic attack from the hydroxyl group at C-7 of the lower unit to the C-2 position of the upper unit would then form the characteristic C-O-C ether linkage of the A-type procyanidin. acs.org

While some studies suggest this conversion can occur non-enzymatically under certain conditions, others propose the involvement of enzyme-catalyzed oxidation in plants. sci-hub.se The exact enzymes responsible for this specific oxidative coupling in vivo to form A-type procyanidins like this compound remain to be definitively identified. sci-hub.se

Genetic Regulation of Procyanidin Biosynthesis in Plants

The biosynthesis of proanthocyanidins (B150500) is intricately regulated at the transcriptional level by a complex network of transcription factors. nih.govresearchgate.net Several families of regulatory genes have been identified as key players in controlling the expression of the structural genes of the flavonoid pathway. These include:

MYB Transcription Factors: These are major regulators of the flavonoid pathway. Specific MYB proteins have been shown to activate the genes responsible for PA biosynthesis. mdpi.comacs.org

bHLH (basic helix-loop-helix) Transcription Factors: These proteins often work in conjunction with MYB factors to control the expression of target genes. nih.govresearchgate.net

WD40-Repeat Proteins: These proteins can form a complex with MYB and bHLH transcription factors (the MBW complex) to regulate the biosynthesis of PAs and other flavonoids like anthocyanins. mdpi.com

In addition to these activators, there is also evidence of transcriptional repressors that can negatively regulate PA biosynthesis. mdpi.com For instance, certain MYB proteins have been found to inhibit the accumulation of PAs. mdpi.com Furthermore, plant hormones can also influence PA synthesis by interacting with the MBW complex at both transcriptional and post-transcriptional levels. mdpi.com The complex interplay between these various regulatory elements allows for precise control over the timing and location of PA production in different plant tissues. nih.gov

Unresolved Questions in this compound Biosynthetic Pathways

Despite significant progress, several key questions regarding the biosynthesis of procyanidins, including this compound, remain unanswered. nih.govresearchgate.net A major area of uncertainty is the precise mechanism of polymerization. frontiersin.org It is still unclear how the flavan-3-ol starter and extension units are brought together and polymerized in a controlled manner. researchgate.netresearchgate.net

A significant puzzle is the stereochemistry of the extension units. While the enzymatic formation of the precursor flavan-3,4-diol is stereospecific for the 2,3-trans configuration, many procyanidin extension units in plants have a 2,3-cis stereochemistry, like that found in (–)-epicatechin. nih.govmdpi.com This discrepancy suggests that our understanding of the pathway intermediates and polymerization steps is incomplete. oup.com

Another unresolved issue is the subcellular location of PA polymerization and the transport of the monomeric precursors from their site of synthesis in the cytoplasm and on the endoplasmic reticulum to the vacuole, where PAs accumulate. nih.gov While some transport proteins have been identified, the full transport mechanism is not yet elucidated. nih.gov Finally, the exact nature of the "enzyme" or enzymatic complex that catalyzes the final polymerization steps to form both B-type and subsequently A-type procyanidins is still a major open question in the field. nih.govresearchgate.net

Advanced Analytical Techniques for Procyanidin A4 Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of procyanidins, enabling the separation of these complex oligomers from monomers and other polyphenols. nih.gov The choice of chromatographic technique and detection mode is critical for achieving the desired resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of procyanidins, including Procyanidin (B600670) A4. semanticscholar.orgresearchgate.net It separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For procyanidins, both normal-phase and reversed-phase HPLC methods are utilized. Normal-phase HPLC, often using silica (B1680970) or diol-based columns, separates procyanidins based on their degree of polymerization (DP). nih.govresearchgate.net Reversed-phase HPLC, typically with C18 columns, separates them based on polarity. asianpubs.org

Detection Modes:

Ultraviolet (UV) Detection: UV detectors measure the absorbance of light by the analyte at specific wavelengths. shimadzu.com Procyanidins exhibit strong UV absorbance around 280 nm due to their phenolic nature, making this a common wavelength for detection. asianpubs.org However, UV detection is not highly specific, as many other phenolic compounds also absorb in this region. nih.gov

Photodiode Array (PDA) Detection: A Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), is an advanced type of UV-Vis detector. shimadzu.com Unlike a standard UV detector that measures absorbance at one or a few pre-selected wavelengths, a PDA detector acquires the entire UV-Vis spectrum (e.g., 190-800 nm) for the analyte as it elutes from the column. shimadzu.com This provides three-dimensional data (time, absorbance, and wavelength), which is useful for assessing peak purity and for the tentative identification of compounds by comparing their UV spectra with those in a library. shimadzu.commdpi.com For instance, a representative HPLC-PDA chromatogram can distinguish various procyanidins, including Procyanidin A4, based on their retention times and spectral data. researchgate.net

The table below summarizes typical parameters used in HPLC methods for procyanidin analysis.

| Parameter | Typical Setting | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on polarity. |

| Mobile Phase | Gradient of acidified water (A) and an organic solvent like acetonitrile (B52724) or methanol (B129727) (B) | To elute compounds with varying polarities effectively. |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of separation and influences resolution. |

| Detection | PDA/UV at 280 nm | Monitors the elution of procyanidins based on their characteristic absorbance. |

| Column Temp. | 25 - 40 °C | To ensure reproducible retention times. |

Coupling liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the analysis of procyanidins, offering high selectivity and sensitivity that surpasses conventional detectors. researchgate.netnih.gov This hyphenated technique allows for the determination of molecular weights and provides structural information on the separated compounds.

LC-MS/MS: Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. nih.govresearchgate.net In this technique, a specific ion (the precursor ion) corresponding to the compound of interest is selected and fragmented in the mass spectrometer to produce a series of product ions. The resulting fragmentation pattern serves as a structural fingerprint. researchgate.net For A-type procyanidins like this compound, characteristic fragmentation pathways, including retro-Diels-Alder (RDA) fission and quinone methide (QM) fission, help to confirm the presence of the A-type linkage. nih.gov For quantification, selected reaction monitoring (SRM) can be used, where the instrument is set to detect specific transitions from a precursor ion to a product ion, providing excellent specificity and sensitivity. uniklinik-freiburg.de

LC-ESI-FTICR-HRMS: Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like procyanidins, typically forming [M-H]⁻ ions in negative mode. nih.gov When coupled with high-resolution mass spectrometry (HRMS) analyzers like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap, it enables the determination of the elemental composition of this compound with very high mass accuracy (typically <5 ppm). mdpi.comnsf.gov This capability is crucial for distinguishing between compounds with very similar molecular weights and for confirming the identity of unknown procyanidins in complex mixtures. nih.gov

Spectroscopic and Spectrometric Characterization

While chromatographic methods are essential for separation, spectroscopic and spectrometric techniques provide the detailed structural information necessary for definitive characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of natural products, including procyanidins. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments, it is possible to determine the precise connectivity of atoms, the nature of the interflavan linkage (including its position and stereochemistry), and the identity of the constituent monomeric units. nih.govmdpi.com However, NMR analysis of procyanidins presents significant challenges. It requires relatively large quantities of highly purified sample (in the milligram range), which can be difficult to obtain. nih.gov Furthermore, the complexity of the spectra for oligomeric procyanidins can make interpretation difficult. nih.govresearchgate.net

Mass spectrometry is a primary tool for determining the molecular weight and, consequently, the degree of polymerization (DP) of procyanidins. nih.gov The mass of a procyanidin oligomer is a function of its constituent units. For example, B-type procyanidin oligomers composed of (epi)catechin units will differ by multiples of 288 Da. nih.gov

MS is also instrumental in distinguishing between A-type and B-type linkages through fragmentation analysis (MS/MS). The fragmentation of A-type dimers, such as this compound, typically yields characteristic fragment ions that differ by 4 Da (e.g., m/z 289 and m/z 285). nih.gov In contrast, B-type dimers produce fragment ions differing by 2 Da (e.g., m/z 289 and m/z 287). nih.gov This difference arises from the distinct bond-cleavage pathways available to the different linkage types. nih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are particularly useful for analyzing larger polymers and determining the DP of procyanidins in complex mixtures. mdpi.com

The table below highlights the characteristic fragmentation patterns used to differentiate A-type and B-type procyanidin dimers.

| Linkage Type | Precursor Ion [M-H]⁻ | Characteristic Fragmentation Mechanism | Key Fragment Ion Difference |

| A-type | m/z 575 | Quinone Methide (QM) fission, Retro-Diels-Alder (RDA) | 4 Da (e.g., m/z 289 and 285) |

| B-type | m/z 577 | Quinone Methide (QM) fission | 2 Da (e.g., m/z 289 and 287) |

Chemical Derivatization for Analytical Purposes (e.g., Phloroglucinolysis, DMAC Assay)

Chemical derivatization methods are employed to either break down the procyanidin polymer for subunit analysis or to react with the compound to produce a colored product for quantification.

Phloroglucinolysis: This is a chemical degradation method used to determine the structure and mean degree of polymerization (mDP) of proanthocyanidins (B150500). nih.gov The technique involves acid-catalyzed cleavage of the interflavan bonds in the presence of a nucleophilic agent, typically phloroglucinol (B13840). sbq.org.brnih.gov During this reaction, the terminal units of the procyanidin chains are released as free flavan-3-ol (B1228485) monomers, while the extension units react with phloroglucinol to form adducts. nih.gov The resulting monomers and adducts are then separated and quantified, usually by HPLC. sbq.org.brsemanticscholar.org By calculating the molar ratio of total units (terminal + extension) to terminal units, the mDP of the original procyanidin mixture can be determined. sbq.org.br

DMAC Assay: The p-Dimethylaminocinnamaldehyde (DMAC) assay is a colorimetric method used for the quantification of total soluble proanthocyanidins (PACs). dmac-asso.org The DMAC reagent reacts specifically with the C8 position of the A-ring of flavan-3-ol terminal units and with the C-4 position of cleaved extension units under acidic conditions, forming a green-blue chromophore. bioquochem.comub.edu The absorbance of this colored product is measured spectrophotometrically at approximately 640 nm. dmac-asso.orgregulations.gov This assay is more specific for PACs than other colorimetric methods like the vanillin-HCl assay, as it minimizes interference from anthocyanins which absorb at lower wavelengths. mdpi.comdmac-asso.org Procyanidin A2 is often used as a standard for calibration. uniklinik-freiburg.deregulations.gov

The following table provides a comparison of these two derivatization techniques.

| Technique | Principle | Information Obtained | Advantages | Limitations |

| Phloroglucinolysis | Acid-catalyzed depolymerization in the presence of phloroglucinol. sbq.org.br | Mean Degree of Polymerization (mDP), subunit composition (terminal and extension units). nih.gov | Provides detailed structural information. | Destructive, complex procedure, requires HPLC analysis. nih.gov |

| DMAC Assay | Colorimetric reaction with p-Dimethylaminocinnamaldehyde. dmac-asso.org | Total proanthocyanidin (B93508) (PAC) content. regulations.gov | Simple, rapid, specific for PACs, suitable for high-throughput screening. dmac-asso.orgub.edu | Does not distinguish between different PACs (e.g., A-type vs. B-type) or provide DP information. dmac-asso.org |

Quantitative Analysis of this compound in Complex Matrices

The accurate quantification of this compound and other A-type procyanidins in complex matrices such as plant extracts, foods, and beverages presents significant analytical challenges. These challenges arise from the structural complexity of procyanidins, the presence of numerous isomers, and their low concentrations in many natural sources. nih.govmdpi.com Overcoming these obstacles requires sophisticated analytical techniques that offer high sensitivity and selectivity. scienceopen.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), particularly when coupled with mass spectrometry (MS), have become the primary methods for the reliable quantification of these compounds. scienceopen.comnih.gov

The extraction procedure is a critical preliminary step that significantly influences the final quantitative results. nih.gov Studies have shown that the choice of solvent and extraction time can dramatically affect the yield of procyanidins. For instance, modifying an extraction method to include an overnight soaking of the sample material in the extraction solvent has been shown to increase the yield of procyanidins by 24-100% from grape seeds and up to 30% from berries. nih.govusda.gov

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)

HPLC coupled with a fluorescence detector (FLD) is a highly sensitive and selective method for the quantitative analysis of procyanidins. nih.gov FLD is often preferred over Diode-Array Detection (DAD) or Ultraviolet (UV) detection because it offers greater sensitivity and is less prone to interference from other co-eluting polyphenolic compounds. nih.govscienceopen.com For procyanidin analysis, optimal measurements are typically achieved with an excitation wavelength of around 272-276 nm and an emission wavelength of approximately 312-316 nm. nih.govscienceopen.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for both the identification and quantification of specific procyanidins, including A-type structures like this compound. nih.gov This method provides a high degree of selectivity and sensitivity, allowing for the accurate measurement of compounds even at low concentrations in intricate sample matrices. researchgate.net Tandem mass spectrometry (MS/MS) is particularly crucial for distinguishing between different types of procyanidin linkages. A-type and B-type procyanidins exhibit distinct fragmentation patterns. nih.gov Specifically, during fragmentation, A-type dimers characteristically produce monomeric fragment ions with a mass difference of 4 Da, which allows for their selective detection and differentiation from B-type dimers. nih.gov

Research has demonstrated the application of these advanced methods for quantifying A-type procyanidins in various natural products. For example, a validated HPLC-FLD method was used to quantify A-type dimeric procyanidins in herbal extracts. nih.gov Similarly, LC-MS techniques have been employed to determine the concentration of A-type procyanidin trimers in fruit pulp. plos.org

Detailed Research Findings

The following tables summarize quantitative data for A-type procyanidins in different complex matrices, as determined by advanced analytical techniques.

Table 1: Quantitative Analysis of A-type Dimeric Procyanidin in Herbal Matrices

This table presents the concentration of A-type dimeric procyanidin found in a specific herbal matrix using a validated HPLC-FLD method.

| Matrix | Compound Quantified | Concentration (µg/g Dry Weight) | Analytical Method | Source |

|---|---|---|---|---|

| Crataegus monogyna Jacq. (Hawthorn) leaves and flowers | A-type Dimeric Procyanidin | 351.5 | HPLC-FLD | nih.gov |

Table 2: Quantitative Analysis of A-type Trimeric Procyanidin in Food Matrices

This table details the quantification of an A-type procyanidin trimer in litchi pulp, expressed as procyanidin B2 equivalents.

| Matrix | Compound Quantified | Concentration (mg PB2E*/100 g Dry Weight) | Analytical Method | Source |

|---|---|---|---|---|

| Litchi (Litchi chinensis Sonn.) pulp | A-type Procyanidin Trimer | 1.21 ± 0.11 | LC-ESI-MS | plos.org |

*PB2E: Procyanidin B2 Equivalents

These findings underscore the importance of applying validated and highly specific analytical methods to accurately determine the content of individual procyanidins like this compound in complex samples. The lack of commercially available analytical standards for many procyanidin oligomers remains a significant limiting factor in their precise quantification. scienceopen.com

Structure Activity Relationships Sar of Procyanidin A4 and A Type Procyanidins

Influence of Degree of Polymerization on Biological Activities

The degree of polymerization (DP), which refers to the number of monomeric flavan-3-ol (B1228485) units in a procyanidin (B600670) polymer, is a critical factor influencing its biological effects. However, a universal correlation between procyanidin size and bioactivity cannot be generalized, as the relationship appears to be system-dependent. nih.gov

Research has demonstrated that procyanidins with varying DPs exhibit distinct activities. For instance, in models of colonic inflammation, high molecular weight polymeric cocoa procyanidins were found to be most effective at maintaining membrane integrity and reducing the secretion of interleukin-8 in response to inflammatory stimuli. nih.gov Conversely, oligomeric procyanidins were reported to be the least effective in this specific context. nih.gov This suggests that for certain gut health applications, polymeric procyanidins may be more beneficial.

In the context of nutrient absorption and digestive enzyme activity, proanthocyanidins (B150500) with a higher degree of polymerization have been shown to have a greater impact. nih.govbohrium.com They exhibit a stronger ability to bind to proteins, which can affect the activity of digestive enzymes. nih.gov For example, as the degree of polymerization increases from dimer to pentamer, the inhibitory effects on pancreatic lipase activity also increase. nih.gov Similarly, high-polymer procyanidins have been associated with a significant reduction in the apparent digestibility of proteins. nih.gov

However, other studies indicate that oligomeric procyanidins (DP 2 to 5) may be more readily absorbed than polymeric procyanidins (DP > 5). mdpi.commdpi.com This difference in bioavailability can influence their systemic effects. For example, some studies have found that oligomeric procyanidins possess anti-hypertensive effects. mdpi.com In the context of neuroprotection, the antioxidant capacity of procyanidins was observed to increase with their degree of polymerization, with the trimer Procyanidin C1 showing a more potent effect than dimers and monomers in a Parkinson's disease model. nih.gov

The relationship between DP and bioactivity is complex and context-dependent. mdpi.com While higher DP may enhance certain activities like anti-inflammatory effects in the gut and inhibition of digestive enzymes, lower DP oligomers may have better bioavailability for systemic health benefits.

Table 1: Influence of Degree of Polymerization on Select Biological Activities

| Degree of Polymerization (DP) | Biological Activity | Study Finding | Reference(s) |

|---|---|---|---|

| High Molecular Weight (Polymeric) | Anti-inflammatory (Colonic) | More effective at preserving membrane integrity and reducing inflammatory markers. | nih.gov |

| High Molecular Weight (Polymeric) | Digestive Enzyme Inhibition | Greater inhibition of pancreatic lipase and reduced protein digestibility. | nih.gov |

| Oligomeric (DP 2-5) | Bioavailability | Generally considered more absorbable than polymeric forms. | mdpi.commdpi.com |

| Trimeric (Procyanidin C1) | Neuroprotection | Showed stronger antioxidant and protective effects in a Parkinson's disease model compared to dimers and monomers. | nih.gov |

Role of Interflavanoid Linkages (A-type vs. B-type) in Bioactivity

Procyanidins are classified into A-type and B-type based on the nature of the linkage between their constituent flavan-3-ol units. B-type procyanidins feature a single C-C bond between the units, most commonly a C4→C8 or C4→C6 linkage. nih.gov In contrast, A-type procyanidins, including Procyanidin A4, possess an additional ether bond (C2→O→C7) in addition to the C4→C8 interflavan bond. researchgate.netnih.gov This double linkage imparts a more rigid and stable structure to A-type procyanidins. researchgate.netresearchgate.net

This structural difference between A-type and B-type linkages significantly influences their biological activities. The rigidity of the A-type linkage is thought to be a key factor in some of its specific biological effects. researchgate.net For example, in vitro studies have shown that A-type procyanidins from cranberry exhibit anti-adhesion activity against E. coli binding to urinary tract epithelial cells, a property not observed with B-type procyanidins from other sources like grapes. wikipedia.org

The type of interflavanoid linkage can also affect the antioxidant properties of procyanidins. One study found that the antioxidant activities of A-type and B-type procyanidin dimers changed in opposite directions after incubation with rat intestinal microbiota in vitro, suggesting that their metabolism and subsequent bioactivity may differ. nih.gov Furthermore, B-type procyanidins can be converted to A-type procyanidins through radical oxidation, a process that can alter their bioactivity. wikipedia.org

The presence of the A-type linkage also influences the fragmentation patterns of these molecules in mass spectrometry, which is a key characteristic used for their identification. nih.gov The unique structural confirmation conferred by the A-type linkage is a critical determinant of the specific biological functions of procyanidins like this compound.

Impact of Monomeric Units and Stereochemistry on Functional Properties

Procyanidins are composed of flavan-3-ol monomeric units, primarily (+)-catechin and (-)-epicatechin. nih.gov The specific type of monomeric unit and their stereochemistry at different chiral centers contribute to the vast structural diversity and, consequently, the varied functional properties of procyanidins. nih.gov

The terminal monomeric unit of a procyanidin oligomer has been found to play a modulatory role in certain biological activities. nih.gov For example, in studies on the interaction of proanthocyanidins with dentin collagen, the nature of the terminal flavan-3-ol unit was shown to influence the viscoelastic properties of the dentin. nih.gov

While the majority of naturally occurring procyanidins are composed of catechin (B1668976) and epicatechin, the presence of other monomeric units, such as gallocatechin and epigallocatechin, which have an additional hydroxyl group, can also occur and would be expected to alter the biological properties of the resulting polymer. mdpi.com The vast number of possible isomers that can be formed from different monomeric units and their various linkage possibilities makes the complete elucidation of structure-activity relationships a complex challenge. nih.govmdpi.com

Positional Effects of Hydroxyl and Other Functional Groups on Activity

The number and position of hydroxyl (-OH) groups on the aromatic rings of procyanidins are fundamental to their biological activities, particularly their antioxidant capacity. mdpi.com The antioxidant activity of flavonoids, the class of compounds to which procyanidins belong, is closely related to the arrangement of hydroxyl groups, especially on the B-ring. mdpi.commdpi.com

Studies on various flavonoids have shown that the presence of an ortho-dihydroxy (catechol) group in the B-ring is a significant contributor to their antioxidant and radical-scavenging properties. mdpi.com This structural feature is present in the catechin and epicatechin units that form procyanidins. The hydroxyl groups act as hydrogen donors, which allows them to neutralize free radicals. mdpi.com Research has indicated that the antioxidant activities of procyanidins are enhanced as the number of hydroxyl groups increases. mdpi.com

The presence of other functional groups can also modulate bioactivity. For example, the galloylation of procyanidins, which is the esterification of a hydroxyl group with gallic acid, has been shown to influence their biological effects. In a study on the neuroprotective effects of procyanidins, there was no significant difference in antioxidant capacity between galloylated and non-galloylated dimers, suggesting that for this specific activity, the degree of polymerization was a more dominant factor. nih.gov However, in other contexts, galloylation has been shown to increase the lipophilicity of proanthocyanidins. mdpi.com

Computational Modeling of Structure-Activity Correlations

Computational modeling has emerged as a valuable tool for understanding the complex structure-activity relationships of procyanidins. nih.gov Techniques such as Density Functional Theory (DFT) are used to analyze the physicochemical properties of these molecules and predict their biological activities. mdpi.comresearchgate.net

Computational studies can provide insights into the antioxidant mechanisms of procyanidins by calculating parameters such as bond dissociation enthalpy (BDE) of the phenolic hydroxyl groups. mdpi.com Lower BDE values indicate that a hydrogen atom can be more easily donated to a free radical, suggesting higher antioxidant potential. Such analyses have been used to compare the antioxidant potency of different procyanidin structures, such as A-type dimers, and to identify the most active sites within the molecule for radical scavenging. mdpi.com

These models can also be used to predict other properties relevant to bioactivity, such as molecular size, hydrophilicity, and the potential for molecules to pass through biological membranes. researchgate.net For instance, computational analysis can help to understand how the degree of polymerization and the number of exposed hydroxyl groups might limit the absorption of procyanidin oligomers. researchgate.net

By providing a theoretical framework to correlate structural features with biological function, computational modeling complements experimental studies and aids in the rational design and investigation of procyanidins with specific health-promoting properties. uni-bonn.de

Molecular and Cellular Mechanisms of Action of Procyanidin A4

Modulation of Cellular Signaling Pathways

Procyanidin (B600670) A4 has been shown to influence several key signaling cascades that are central to cellular homeostasis, stress response, and survival.

The anti-inflammatory effects of A-type procyanidins are significantly mediated through the regulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. nih.gov These pathways are crucial in the cellular response to inflammatory stimuli, such as lipopolysaccharides (LPS). nih.gov

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. nih.gov Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.govjmb.or.kr Research on Procyanidin A1, a structurally similar compound, demonstrates that it can inhibit the LPS-induced phosphorylation of IκBα and IKKα/β, thereby preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB. nih.gov This inhibition effectively suppresses the inflammatory cascade. nih.gov

The MAPK pathway, which includes kinases like JNK, ERK, and p38, also plays a vital role in inflammation and cross-talks with the NF-κB pathway. nih.govjmb.or.kr Procyanidins have been found to significantly suppress the phosphorylation of JNK1/2, ERK1/2, and p38MAPK without affecting the total protein levels of these kinases. nih.gov By inhibiting both NF-κB and MAPK pathways, Procyanidin A4 can effectively downregulate the expression of inflammatory mediators. nih.govjmb.or.kr

Table 1: Effect of A-Type Procyanidins on NF-κB and MAPK Pathway Components

| Pathway | Target Protein | Effect of Procyanidin Treatment |

| NF-κB | p-IKKα/β | Inhibition of Phosphorylation |

| p-IκBα | Inhibition of Phosphorylation | |

| NF-κB (p65) | Inhibition of Nuclear Translocation | |

| MAPK | p-JNK1/2 | Inhibition of Phosphorylation |

| p-ERK1/2 | Inhibition of Phosphorylation | |

| p-p38MAPK | Inhibition of Phosphorylation |

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. nih.govmdpi.com Proanthocyanidins (B150500) have been identified as potent activators of this pathway. nih.gov

Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and degradation. nih.govmdpi.com Proanthocyanidins can disrupt this interaction, leading to Nrf2 stabilization and accumulation. nih.gov They have been shown to inhibit the ubiquitinated degradation of the Nrf2 protein, thereby increasing its stability and promoting its translocation into the nucleus. nih.gov

Table 2: Modulation of the Nrf2-ARE Pathway by Proanthocyanidins

| Component | Effect of Proanthocyanidin (B93508) Treatment | Outcome |

| Keap1 | Decreased protein expression | Inhibition of Nrf2 degradation |

| Nrf2 | Increased protein stability and nuclear translocation | Activation of ARE |

| Bach1 | Decreased protein expression | Reduced repression of ARE |

| HO-1 | Increased protein expression | Enhanced antioxidant defense |

| NQO1 | Increased protein expression | Enhanced antioxidant defense |

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, survival, and proliferation. mdpi.comnih.gov Dysregulation of this pathway is common in various diseases, including cancer. mdpi.com Procyanidins have been shown to inhibit the PI3K/Akt/mTOR pathway, contributing to their anti-proliferative effects. nih.govresearchgate.net

Research indicates that larger procyanidins are particularly effective at inhibiting this pathway. nih.gov Treatment with procyanidins can lead to a downregulation of the phosphorylation of Akt and mTOR. researchgate.net This inhibition of Akt activity affects downstream targets involved in cell survival, such as the BCL2-associated agonist of cell death (Bad) and Glycogen Synthase Kinase-3 beta (GSK-3β). nih.gov The inhibition of the PI3K/Akt pathway by procyanidins can induce apoptosis and cause cell cycle arrest, highlighting its role in controlling cell growth. nih.gov

Sirtuins are a family of NAD+-dependent deacetylases that play crucial roles in metabolism, stress resistance, and aging. nih.gov Sirtuin 1 (Sirt1), located in the nucleus, and Sirtuin 3 (Sirt3), found in the mitochondria, are key metabolic sensors. nih.govnih.gov Proanthocyanidins have been found to modulate sirtuin activity, particularly the Sirt1 signaling pathway. researchgate.net

Studies have demonstrated that proanthocyanidins can activate the Sirt1 signaling pathway. researchgate.net This activation can, in turn, downregulate downstream targets such as p53 and p21, which are involved in cell cycle arrest and apoptosis. researchgate.net Furthermore, Sirt1 can directly deacetylate and activate Sirt3, suggesting a coordinated regulation between the nuclear and mitochondrial sirtuins. mdpi.com By modulating these pathways, proanthocyanidins can influence cellular longevity and metabolic homeostasis. nih.govresearchgate.net

Interactions with Key Biomolecules

Beyond modulating signaling pathways, the biological activity of this compound is also dependent on its direct interactions with proteins.

Proanthocyanidins, due to their polyphenolic structure, can form reversible complexes with proteins through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. nih.gov This ability to bind and aggregate with proteins is a key aspect of their mechanism of action. nih.gov For instance, proanthocyanidins can inhibit enzymes by forming complexes that alter the enzyme's conformation or block its active site. nih.gov

Furthermore, procyanidins have been shown to interfere with the process of amyloid protein aggregation, which is a hallmark of several neurodegenerative diseases. semanticscholar.org They can suppress the aggregation of amyloid-β peptides and even dissociate pre-formed aggregates in a dose-dependent manner. semanticscholar.org The mechanism involves direct binding to the peptide monomers, preventing their assembly into toxic oligomers and fibrils, and potentially redirecting them to form non-toxic, "off-pathway" aggregates. semanticscholar.orgmdpi.commdpi.com This interaction highlights a potential neuroprotective role for compounds like this compound.

Enzyme Modulation (e.g., Xanthine (B1682287) Oxidase, Nitric Oxide Synthase)

Procyanidins as a class have demonstrated the ability to modulate the activity of various enzymes, including those involved in oxidative stress and inflammation. One of the key enzymes in purine (B94841) metabolism is xanthine oxidase (XO), which catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overactivity of XO can lead to hyperuricemia and is associated with the production of reactive oxygen species (ROS), contributing to oxidative stress. frontiersin.orgupm.edu.my

Studies have shown that polyphenolic compounds, including various flavonoids, are effective inhibitors of xanthine oxidase. researchgate.netmdpi.com Research on procyanidin extracts from grape seeds has demonstrated their capacity to decrease the in vivo hepatic activities of both xanthine dehydrogenase and xanthine oxidase in mice. nih.gov This administration resulted in a dose-dependent reduction in serum uric acid levels. nih.gov While these findings highlight the potential of the broader procyanidin class to inhibit key enzymes like XO, specific studies detailing the direct inhibitory action of this compound on xanthine oxidase or its effects on nitric oxide synthase (NOS) isoforms are not extensively documented in the current scientific literature. The general mechanism for flavonoids involves binding to the molybdenum active site of the enzyme, thereby preventing substrate catalysis. frontiersin.org

Receptor Interactions (e.g., Viral Spike Proteins)

The interaction of procyanidins with viral proteins, particularly the spike proteins of coronaviruses, has been a subject of significant research interest. The viral spike protein is crucial for viral entry into host cells, as it mediates the binding to host cell surface receptors like angiotensin-converting enzyme 2 (ACE2). nih.govnih.govyoutube.com Blocking this interaction is a key strategy for antiviral therapies.

A-type procyanidins, the structural class to which this compound belongs, have been identified as potent inhibitors of viral infection. Research on extracts from Cinnamomi Cortex revealed that specific procyanidin fractions, including the A-type dimer Procyanidin A2, exhibited moderate anti-SARS-CoV activity. nih.gov This suggests that A-type procyanidins can interfere with the virus's ability to infect host cells. Further computational and in vitro studies have confirmed that procyanidins can bind to critical viral proteins, including the spike protein and main protease (Mpro), thereby inhibiting viral entry and replication. nih.gov Molecular docking and dynamics simulations indicate that procyanidins form strong hydrogen bonds and hydrophobic interactions with the spike protein, disrupting its ability to bind with the ACE2 receptor. nih.gov While these studies often use procyanidin mixtures or other specific isomers, the demonstrated activity of Procyanidin A2 strongly implies a similar potential mechanism for this compound and other A-type structures.

Cellular Processes Affected by this compound

Redox Homeostasis Regulation (ROS/RNS Scavenging, Antioxidant Enzyme Enhancement)

Procyanidins are widely recognized for their potent antioxidant properties and their significant role in regulating cellular redox homeostasis. biointerfaceresearch.com Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) and the cell's ability to neutralize them, is implicated in numerous chronic diseases. nih.gov Procyanidins counteract oxidative stress through two primary mechanisms: direct scavenging of free radicals and enhancement of the endogenous antioxidant defense system. nih.govnih.govresearchgate.net

As powerful free radical scavengers, procyanidins can effectively neutralize superoxide (B77818) anion radicals, hydroxyl radicals, and peroxyl radicals, thereby preventing damage to vital cellular components like DNA, lipids, and proteins. biointerfaceresearch.comnih.gove3s-conferences.org Their activity is often reported to be significantly higher than that of Vitamin C and Vitamin E. biointerfaceresearch.com

Beyond direct scavenging, procyanidins have been shown to upregulate the expression and activity of key antioxidant enzymes. biointerfaceresearch.comnih.govresearchgate.net A meta-analysis of in vivo studies confirmed that administration of procyanidins leads to a significant increase in the levels of superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), while concurrently reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.govresearchgate.net Studies on cell models have shown that procyanidins protect against hydrogen peroxide-induced oxidative stress by increasing the activity of glutathione reductase and glutathione transferase. researchgate.net While these data underscore the powerful antioxidant capabilities of the procyanidin class, specific quantitative studies on the ROS/RNS scavenging capacity and enzyme-enhancing effects of the pure this compound isomer are limited.

| Oxidative Stress Index | Effect of Procyanidin Treatment | Significance |

|---|---|---|

| Superoxide Dismutase (SOD) | Increased | P < 0.05 |

| Catalase (CAT) | Increased | P < 0.05 |

| Glutathione Peroxidase (GPx) | Increased | P < 0.05 |

| Glutathione (GSH) | Increased | P < 0.05 |

| Total Antioxidative Capacity (T-AOC) | Increased | P < 0.05 |

| Malondialdehyde (MDA) | Reduced | P < 0.05 |

Apoptosis and Autophagy Modulation in Cell Models

Procyanidins have been extensively studied for their ability to modulate fundamental cellular processes such as apoptosis (programmed cell death) and autophagy, particularly in the context of cancer research. Numerous studies have shown that procyanidins can selectively induce apoptosis in various cancer cell lines while having minimal cytotoxic effects on normal cells. nih.gov

The pro-apoptotic mechanism of procyanidins is often mediated through the intrinsic, or mitochondrial, pathway. nih.gov This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. nih.govresearchgate.net This event triggers a cascade of enzymatic activations, centrally involving caspases. Research has shown that procyanidins activate initiator caspase-9 and executioner caspase-3, culminating in the cleavage of key cellular proteins, such as poly (ADP-ribose) polymerase (PARP), and the execution of cell death. nih.govresearchgate.net This process is also regulated by the Bcl-2 family of proteins, with procyanidins typically increasing the expression of the pro-apoptotic protein Bax while decreasing the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. researchgate.net

Autophagy, a cellular recycling process, has a complex, context-dependent relationship with apoptosis. In some cancer cell models, procyanidins have been observed to induce autophagy. The interplay between these two pathways can determine the ultimate fate of the cell, with the inhibition of autophagy sometimes enhancing procyanidin-induced apoptosis. Although specific investigations into this compound are scarce, the consistent findings across various cancer cell lines treated with general procyanidin extracts suggest that modulation of apoptosis and autophagy is a hallmark bioactivity of this class of compounds.

Cell Proliferation and Differentiation Processes

A significant body of evidence demonstrates that procyanidins can effectively inhibit the proliferation of a wide range of cancer cells. nih.gov This anti-proliferative effect is a cornerstone of their potential as chemopreventive agents. Studies have documented this activity in human breast, lung, prostate, and colorectal cancer cell lines, among others. nih.govnih.gov The inhibition of proliferation is often linked to the induction of cell cycle arrest, preventing cancer cells from proceeding through the phases of division. waocp.org For instance, procyanidins have been shown to arrest cells in the G0/G1 or G2/M phases of the cell cycle by modulating the expression of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). nih.govwaocp.org

In addition to their effects on aberrant cell proliferation, procyanidins can also influence cellular differentiation. In the context of adipogenesis, grape seed-derived procyanidins have been shown to interfere with the differentiation of 3T3-L1 preadipocytes. mdpi.com Furthermore, in human differentiated adipocytes, procyanidins can modulate the expression of cytokines and adipokines, suggesting a role in regulating inflammation associated with metabolic diseases. nih.gov While these findings are based on procyanidin extracts, they indicate that this class of compounds can impact fundamental processes of cell fate and function. The specific role of this compound in these processes remains an area for further investigation.

| Cancer Type | Cell Line(s) | Reference |

|---|---|---|

| Prostate Cancer | LNCaP, DU145 | nih.govnih.gov |

| Breast Cancer | MCF-7, MDA-MB-468 | nih.gov |

| Lung Cancer | A549, A427, H1299 | nih.govresearchgate.net |

| Colorectal Cancer | HCT-8, HT29, LoVo, Caco-2 | biointerfaceresearch.comnih.gov |

| Oral Squamous Cell Carcinoma | CAL27, SCC25 | nih.gov |

Mitochondrial Function and Membrane Potential Regulation

Mitochondria are central to the cellular effects of procyanidins, playing a key role in both cell death and survival pathways. The regulation of mitochondrial function and membrane potential (ΔΨm) is a critical aspect of their mechanism of action. nih.govnih.gov

In cancer cells, procyanidins often trigger apoptosis by inducing mitochondrial dysfunction. nih.govresearchgate.net A key event in this process is the disruption of the mitochondrial membrane potential, which leads to mitochondrial outer membrane permeabilization (MOMP). nih.govmdpi.com This loss of membrane integrity allows for the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytosol, thereby initiating the caspase cascade that executes apoptosis. nih.govresearchgate.net

Conversely, in non-cancerous cells under conditions of stress, procyanidins can exert a protective effect on mitochondria. Studies have shown that in endothelial cells exposed to high glucose, grape seed procyanidins can prevent mitochondrial dysfunction, reduce oxidative stress, and enhance cell viability. nih.gov Similarly, in adipocytes with induced insulin (B600854) resistance, flavan-3-ols, the building blocks of procyanidins, were found to restore mitochondrial function by increasing mitochondrial membrane potential, ATP content, and mitochondrial mass. nih.gov This dual ability to either induce mitochondrial-mediated apoptosis in cancer cells or protect mitochondrial function in stressed normal cells highlights the nuanced and context-dependent bioactivity of procyanidins. The precise effects of the this compound isomer on mitochondrial dynamics require more targeted research.

Biological Activities of Procyanidin A4 in in Vitro and in Vivo Non Human Models

Antioxidant Activity in Cellular and Animal Systems

Procyanidins are recognized for their significant antioxidant properties, which are foundational to many of their other biological effects nih.govtaylorandfrancis.comnih.gov. In various preclinical models, procyanidins have demonstrated the ability to counteract oxidative stress by enhancing the body's endogenous antioxidant defense systems taylorandfrancis.comnih.govresearchgate.net.